Fmoc-Pal-Linker

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Solid-Phase Peptide Synthesis (SPPS):

PAL finds its primary application in the field of chemistry, specifically in a technique called Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a method for efficiently creating peptides, which are chains of amino acids that play crucial roles in biological processes.

PAL functions as a linker molecule in SPPS. One end of the molecule binds to the solid support, a small bead, while the other end reacts with the C-terminus (carboxyl end) of the growing peptide chain []. This allows for the stepwise addition of amino acids to the peptide in a controlled manner.

A key advantage of using PAL is its ability to be cleaved from the completed peptide under mild conditions, meaning the process does not damage the delicate peptide structure []. This makes PAL a valuable tool for researchers studying and developing peptides for various purposes.

PAL is a derivative of valeric acid, a carboxylic acid with a five-carbon chain. PAL contains several functional groups attached to the valeric acid backbone []. These groups are believed to be relevant in peptide synthesis [].

- The origin of PAL is likely in the field of organic chemistry, specifically designed molecules for peptide synthesis.

- PAL's significance lies in its potential application as a linker or a protective group for amino acids during solid-phase peptide synthesis []. This is a technique for creating peptides (chains of amino acids) in a laboratory setting [].

Molecular Structure Analysis

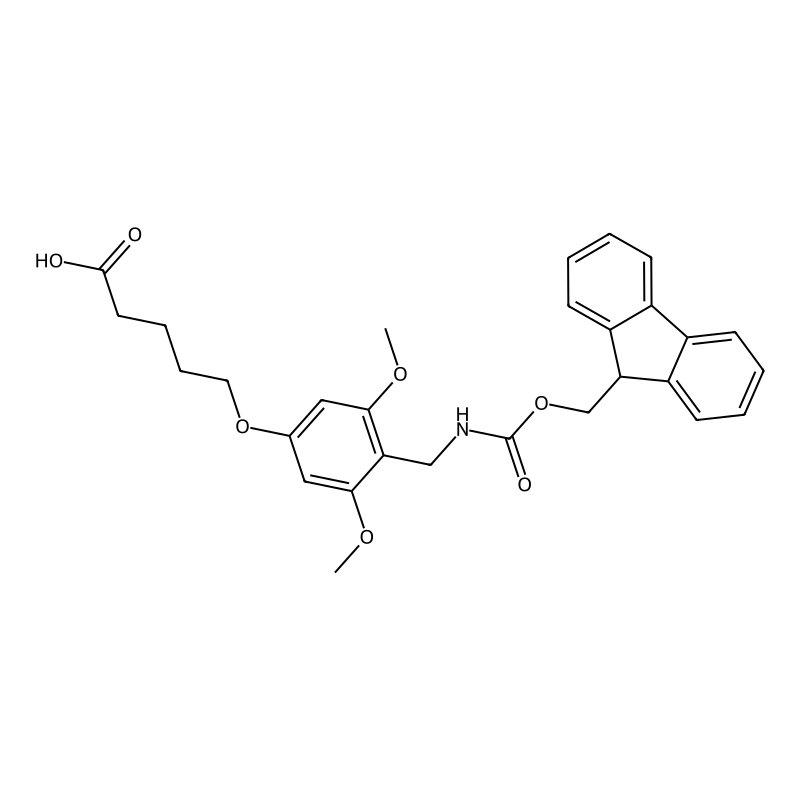

PAL's structure incorporates several key features []:

- A valeric acid chain, the core structure.

- A dimethoxyphenoxy group, which may influence the molecule's orientation and reactivity during interactions with other molecules [].

- An aminomethyl group.

- A fluorenylmethyloxycarbonyl (Fmoc) group. This bulky group is commonly used as a protective group for the amine functionality (NH2) in amino acids during peptide synthesis [].

The presence of the Fmoc group and the overall structure suggest PAL's potential role in solid-phase peptide synthesis [].

Chemical Reactions Analysis

Specific information on the synthesis of PAL is not readily available. However, research on related compounds suggests potential synthetic pathways [].

- The Fmoc group on PAL is known to be removable under basic conditions []. This chemical property is crucial for its use in peptide synthesis, where the Fmoc group is removed to reveal the reactive amine group for peptide bond formation [].

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of PAL, such as melting point, boiling point, and solubility, are currently unavailable.

PAL's mechanism of action is likely مرتبط (mutabaq - related) to its use in solid-phase peptide synthesis [, ]. In this context, PAL would be attached to a solid support, and amino acids would be coupled sequentially through their amine groups to the molecule's aminomethyl group, forming the peptide chain []. After chain assembly, the Fmoc group on PAL would be cleaved, releasing the completed peptide from the solid support [, ].

- Coupling Reaction: The Fmoc-protected amino acid is activated and coupled to the resin via an amide bond formation. This typically involves activating the carboxylic acid group of the amino acid using coupling reagents like 1-hydroxybenzotriazole and carbodiimides .

- Deprotection Reaction: The removal of the Fmoc group is achieved through treatment with a base, such as piperidine. This reaction liberates the free amine group, which can then participate in subsequent coupling reactions .

- Cleavage Reaction: Upon completion of peptide synthesis, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage cocktails that selectively remove the linker without damaging the peptide .

The synthesis of Fmoc-Pal-Linker involves several steps:

- Preparation of Fmoc Group: The Fmoc group can be introduced by reacting an amine with fluorenylmethyloxycarbonyl chloride or via other methods such as using 9-fluorenylmethylsuccinimidyl carbonate .

- Linkage to Resin: The Fmoc-Pal-Linker is attached to a solid support resin through an amide bond formation with an activated carboxylic acid derivative .

- Peptide Assembly: Using SPPS techniques, amino acids are sequentially added to the growing peptide chain while maintaining the integrity of the linker through careful control of reaction conditions.

- Cleavage and Purification: After synthesis, peptides are cleaved from the resin and purified using high-performance liquid chromatography to ensure high purity and yield .

Fmoc-Pal-Linker has several applications:

- Peptide Synthesis: It is widely used in SPPS for synthesizing peptides and proteins for research and therapeutic purposes.

- Drug Development: Peptides synthesized using this linker can be developed into pharmaceuticals targeting various biological pathways.

- Bioconjugation: The linker can facilitate bioconjugation processes where peptides are attached to other molecules, enhancing their properties for drug delivery systems.

Interaction studies involving peptides synthesized with Fmoc-Pal-Linker often focus on understanding how these peptides interact with biological targets such as receptors or enzymes. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and fluorescence spectroscopy are commonly employed to evaluate binding affinities and kinetics.

Several compounds share similarities with Fmoc-Pal-Linker in terms of structure or application in peptide synthesis:

| Compound | Description | Unique Features |

|---|---|---|

| Fmoc-Rink Linker | Another commonly used linker in SPPS | Provides amide bond cleavage under mild conditions |

| Wang Linker | A traditional linker used for peptide synthesis | Cleaves under acidic conditions |

| 2-Chlorotrityl Linker | Acid-labile linker used in SPPS | Offers different stability profiles compared to Fmoc |

| MeDbz Linker | Methylated derivative providing similar functions | Reduces secondary acylation during synthesis |

Fmoc-Pal-Linker stands out due to its balance between stability during synthesis and ease of deprotection, making it particularly useful for complex peptide sequences that require precise control over reaction conditions.